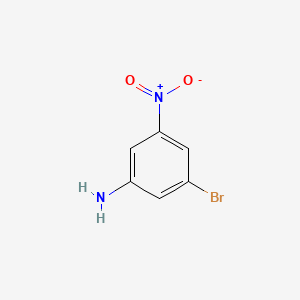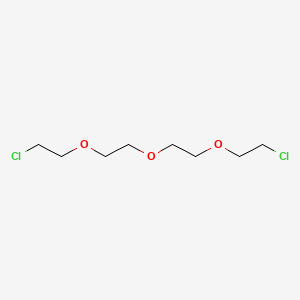
二乙二醇双(2-氯乙基)醚
描述
Diethylene glycol bis(2-chloroethyl) ether is a chemical compound that is related to various ethers of ethylene glycol. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and molecular structures have been investigated, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of related ethers has been explored in several studies. For instance, diethylene glycol ethyl methyl ether (DEGMEE) was synthesized through the Williamson Reaction, which involved diethylene glycol mono-ether (DEGME) and chloromethane with sodium hydrate as a catalyst . This method could potentially be adapted for the synthesis of diethylene glycol bis(2-chloroethyl) ether by altering the starting materials and reagents.
Molecular Structure Analysis
The molecular structure of ethers related to diethylene glycol bis(2-chloroethyl) ether has been determined using various techniques. X-ray diffraction was used to investigate the structure of a complex formed by tetraethylene glycol dimethyl ether with mercuric chloride, revealing a cubic unit cell and the arrangement of the ether around the mercury atom . Another study reported the crystal and molecular structure of a megaspiro cyclophosphazenic species derived from diethylene glycol bis-(3-aminopropyl)-ether, which forms a 16-membered loop on one phosphorus atom of the N3P3 ring . These studies demonstrate the complex spatial arrangements that can occur in ethers of ethylene glycol.
Chemical Reactions Analysis
The reactivity of ethers similar to diethylene glycol bis(2-chloroethyl) ether has been examined. Homolytic reactions of divinyl ethers of glycols with carbon tetrachloride and aldehydes were studied, leading to the isolation of bis-(1,3,3-trichloroallyl) ether of ethylene glycol and a complex mixture of oligomeric products . This suggests that diethylene glycol bis(2-chloroethyl) ether could also participate in homolytic reactions, potentially yielding a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of related ethers have been characterized. For example, bis-dibenzoat and bis-p-dichloro-dibenzoat ethers of ethylene-glycol were synthesized and their physical-chemical parameters specified, with their structures confirmed spectrally . The stability of these ethers against thermal oxidation was also tested, indicating that similar ethers, including diethylene glycol bis(2-chloroethyl) ether, may exhibit specific stability profiles.
科学研究应用
有机金属化合物的晶体结构
二乙二醇双(2-氯乙基)醚已被用于研究有机金属化合物的晶体结构。例如,它参与了对各种金属的双(甲基[8]芳环烯基)配合物结构的分析,有助于我们理解有机铈(IV)化合物和还原的铀环戊二烯化合物(Boussie et al., 1991)。
二元液体混合物中的粘度研究
涉及二乙二醇双(2-氯乙基)醚的研究还延伸到二元液体混合物中的粘度研究。这包括分析其与水和其他乙二醇醚等物质在特定温度下混合时的相互作用和粘度特性(Pal & Singh, 1996)。
热响应聚合物
这种化合物在热响应性聚(寡乙二醇基甲基丙烯酸酯)的合成和改性中发挥了作用。这些聚合物表现出温度敏感的行为,使它们在各种应用中具有价值,如药物传递系统(Soeriyadi et al., 2011)。
生物降解研究
二乙二醇双(2-氯乙基)醚已成为生物降解研究的研究对象。已经确定了可以降解这种化合物的特定细菌菌株,有助于我们理解环境修复和污染控制(McClay et al., 2007)。
巨环磷氮烷的结构分析
它已被用于新型多形态巨环磷氮烷的晶体和分子结构分析。这项研究对材料科学和化学领域至关重要,特别是在开发具有独特性能的新材料方面(Jaud et al., 1989)。
有机化学中的溶剂和试剂研究
这种化学品已在(卤甲基)锌环丙烷化试剂的背景下进行了研究。它在创建双(卤甲基)锌和相关化合物的乙二醇醚配合物中的作用对于有机合成和催化至关重要(Denmark et al., 1992)。
聚合物中的构象研究
二乙二醇双(2-氯乙基)醚已参与研究聚合物和寡聚物的构象变化,如与锂离子形成复合物时的二乙二醇二甲醚。这项研究对于理解聚合物电解质中的相互作用至关重要,特别是在电池技术和能量存储应用方面(Frech & Huang, 1995)。
大气化学和环境影响
研究还集中在乙二醇醚,包括二乙二醇双(2-氯乙基)醚,与大气中的OH自由基的反应上。这项研究对于理解这些化合物在大气化学中的环境影响和行为至关重要(Aschmann et al., 2001)。
电化学应用
在电化学中,已经研究了二乙二醇双(2-氨基苯基)醚修饰电极的行为和在各种电化学系统中的潜在应用。这项研究有助于开发新型电极材料及其在传感器和其他电化学设备中的应用(Işbir et al., 2006)。
超分子化学
研究双(2,2:6,2-三吡啶-4'-基)二乙二醇及其与FeCl2等金属离子的聚合已经导致水溶性配位聚合物的开发。这类研究在超分子化学领域至关重要,有助于设计和合成新型聚合材料 (Schmatloch et al., 2002)。
安全和危害
属性
IUPAC Name |
1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFRYTWBXNQVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)OCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90213248 | |
| Record name | Tetraglycol dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylene glycol bis(2-chloroethyl) ether | |
CAS RN |
638-56-2 | |
| Record name | 1,1′-Oxybis[2-(2-chloroethoxy)ethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraglycol dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraglycol dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraglycol dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90213248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-(2-Chloroethoxy)ethyl] ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLENE GLYCOL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17TO8M44MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


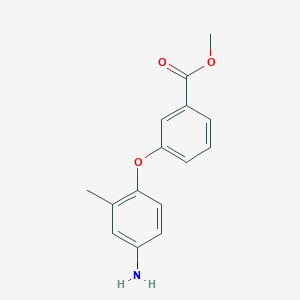


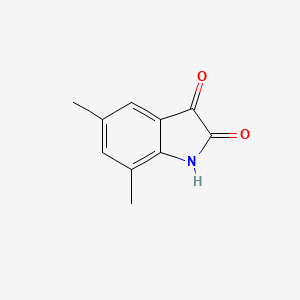



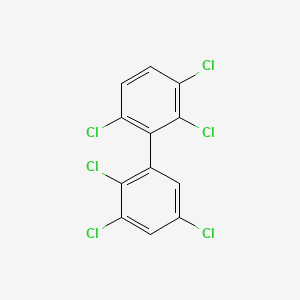
![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)
![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)


